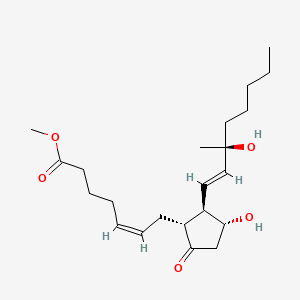

15(S)-Methyl-PGE2 methyl ester

Description

Structure

3D Structure

Properties

CAS No. |

36210-00-1 |

|---|---|

Molecular Formula |

C22H36O5 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

methyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C22H36O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-18,20,24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6-,15-13+/t17-,18-,20-,22+/m1/s1 |

InChI Key |

OBUOTEZRDMDNCG-ULXDGKDISA-N |

SMILES |

CCCCCC(C)(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O)O |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O |

Synonyms |

15-methylprostaglandin E2 methyl ester PG(6)E |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Total Synthesis of 15(S)-Methyl-PGE2 Methyl Ester and Related Analogs

The total synthesis of 15(S)-Methyl-PGE2 methyl ester and its analogs is a complex undertaking that requires precise control over stereochemistry at multiple chiral centers. Research in this area has led to the development of various synthetic routes, often starting from well-defined precursors to build the intricate prostaglandin (B15479496) structure.

A notable approach to the total synthesis of a range of 15-methylprostaglandin analogs, including (15S)-15-methyl-PGE2 methyl ester, commences with the chiral starting material, (-)-2β,4β-dihydroxy-3α-iodo-5α-(methoxymethyl)cyclopentane-1β-acetic acid γ-lactone. researchgate.net This lactone provides a rigid framework that facilitates the stereocontrolled introduction of the side chains. A key intermediate in this pathway is (-)-3α,5α-dihydroxy-2β-(3-oxo-trans-1-octenyl)cyclopentane-1α-acetic acid γ-lactone 3-benzoate. researchgate.net The synthesis of PGE compounds in this series is often achieved through the selective trimethylsilylation of the C-11 hydroxyl group of the corresponding PGF analogs, followed by oxidation. researchgate.net

Strategies for Stereoselective Synthesis

The stereospecific construction of the prostaglandin molecule is paramount for its biological activity. The Corey lactone, a key bicyclic intermediate, has been a cornerstone in many prostaglandin syntheses due to its ability to control the stereochemistry of the cyclopentane (B165970) ring and the attachment of the two side chains. mdpi.comdiva-portal.org These syntheses are often convergent, meaning the cyclopentane core and the side chains are prepared separately and then joined together. mdpi.com

Strategies for achieving stereoselectivity in the synthesis of the cyclopentane ring, the central structural motif of prostaglandins (B1171923), are varied and sophisticated. One common method involves the use of temporary bridges to ensure the correct trans relationship between substituents. libretexts.org For instance, an epoxide bridge can be formed between the incipient C-11 and C-12 positions, which is later opened by a nucleophile to introduce a side chain with the desired stereochemistry. libretexts.org Steric approach control is another powerful strategy, where the bulky nature of existing substituents on the cyclopentane ring directs the approach of incoming reagents to the less hindered face, thereby controlling the stereochemical outcome of the reaction. libretexts.org This is particularly relevant in reactions such as 1,4-conjugate additions of organocuprates to α,β-unsaturated cyclopentenones to introduce the lower side chain. libretexts.org

Furthermore, organocatalyst-mediated asymmetric reactions, such as [3+2] cycloadditions, have emerged as powerful tools for the enantioselective synthesis of the chiral cyclopentane skeleton of prostaglandins. oup.com

Derivatization Approaches for Enhanced Research Utility

Chemical derivatization of the parent prostaglandin molecule is a critical tool for enhancing its utility in research. One of the most common derivatizations is the formation of a methyl ester at the carboxylic acid of the α-chain. nih.gov This modification increases the lipophilicity of the compound, which can lead to improved membrane permeability and facilitate its use in cell-based assays. nih.gov The methyl ester can be hydrolyzed by intracellular esterases to release the biologically active free acid.

Beyond simple esterification, other derivatization strategies are employed to facilitate analysis or modulate activity. For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the hydroxyl groups of prostaglandins are often converted to more volatile and thermally stable derivatives, such as trimethylsilyl (B98337) (TMS) ethers. researchgate.net The ketone group at C-9 can be derivatized to an oxime, which can improve its chromatographic behavior and detection sensitivity. doi.org

The synthesis of prodrugs represents another important derivatization approach. For example, the 15(R) epimer of 15-methyl PGE2, which is biologically less active, can be considered a prodrug of the active 15(S) epimer, as it undergoes acid-catalyzed epimerization to the active form in the stomach. caymanchem.comcaymanchem.com This strategy can be used to protect the active compound from degradation or to achieve targeted release.

Epimerization Studies of 15-Methyl Prostaglandin Analogs

The stereochemistry at the C-15 position is a critical determinant of the biological activity of many prostaglandins. The 15(S) configuration is generally the more active form. However, the hydroxyl group at C-15 is susceptible to epimerization, a process where the stereochemistry at this center inverts, leading to the formation of the 15(R) epimer. researchgate.net

Studies have shown that the epimerization of 15-methyl prostaglandin analogs is often acid-catalyzed. caymanchem.comcaymanchem.comacs.org For instance, each epimer of 15-methyl-PGE2 methyl ester can be cleanly epimerized to an equimolar mixture of the (15R) and (15S) epimers by treatment with acetic acid at 40°C. researchgate.net The kinetics of this epimerization have been studied as a function of pH and temperature in aqueous solutions, providing valuable information for the formulation and handling of these compounds. acs.orgcapes.gov.br This acid-promoted epimerization is a key consideration in the development of oral formulations, as the acidic environment of the stomach can facilitate the conversion of a less active 15(R) prodrug to the active 15(S) form. caymanchem.comnih.gov

Molecular and Cellular Mechanisms of Action in Research Models

Prostaglandin (B15479496) Receptor Interactions and Subtype Specificity

Prostaglandin E2 exerts its diverse physiological effects by binding to four distinct G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. pnas.orgnih.gov These receptors are distributed differently across tissues and couple to various intracellular signaling pathways, dictating the cellular response. pnas.orgnih.gov EP1 activation typically leads to increased intracellular calcium, while EP2 and EP4 receptors stimulate adenylyl cyclase, leading to a rise in cyclic AMP (cAMP). nih.govjneurosci.org In contrast, EP3 receptors are often coupled to inhibitory G proteins (Gi), which decrease cAMP levels. jneurosci.orgpnas.org

EP Receptor Modulation by 15(S)-Methyl-PGE2 Methyl Ester and Analogs

15(S)-Methyl-PGE2 is a potent and metabolically stable analog of PGE2. caymanchem.combiomol.com Its stability enhances its biological activity in research settings. The methyl ester form, 15(S)-Methyl-PGE2 methyl ester, is a derivative with increased lipid solubility, which can facilitate its passage across cell membranes. caymanchem.comcaymanchem.com In vivo, esterase enzymes can hydrolyze the methyl ester to release the biologically active free acid, 15(S)-Methyl-PGE2. nih.govcaymanchem.com

Studies have shown that 15(S)-Methyl-PGE2 binds with high affinity to prostaglandin receptors. For instance, it binds to human myometrium receptors with twice the affinity of PGE2 itself. caymanchem.combiomol.com While specific binding affinities of 15(S)-Methyl-PGE2 methyl ester to each EP receptor subtype are not extensively detailed in the provided search results, the activity of its parent compound and other PGE2 analogs provides insight into its likely interactions. The diverse effects of PGE2 are mediated through these EP receptors, and analogs are often designed to target specific subtypes to achieve desired therapeutic or research outcomes. pnas.orgnih.gov For example, selective agonists for EP2 and EP4 receptors have been developed to harness their cAMP-elevating effects. oup.comnih.gov Conversely, the development of EP1 and EP3 antagonists is a strategy to block their respective signaling pathways. oup.com

Table 1: Prostaglandin E2 Receptor Subtypes and Their Primary Signaling Pathways

| Receptor Subtype | Primary G Protein Coupling | Intracellular Signaling Pathway | General Cellular Response |

|---|---|---|---|

| EP1 | Gq | Phospholipase C activation, increased intracellular Ca2+ | Smooth muscle contraction, pain perception pnas.orgnih.govmdpi.com |

| EP2 | Gs | Adenylyl cyclase activation, increased cAMP | Smooth muscle relaxation, immune modulation nih.govpnas.orgoup.com |

| EP3 | Gi | Adenylyl cyclase inhibition, decreased cAMP | Inhibition of neurotransmitter release, platelet aggregation jneurosci.orgpnas.org |

| EP4 | Gs | Adenylyl cyclase activation, increased cAMP | Immune modulation, bone remodeling pnas.orgoup.com |

Intracellular Signaling Pathway Modulation

The interaction of prostaglandin analogs with their receptors initiates a cascade of intracellular signaling events that ultimately dictate the cellular response. PGE2 and its analogs have been shown to modulate several key signaling pathways. nih.gov

Cyclic AMP/PKA Pathway Interactions

Activation of EP2 and EP4 receptors by PGE2 or its agonists leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). jneurosci.orgresearchgate.net Increased cAMP levels then activate Protein Kinase A (PKA). jneurosci.orgtandfonline.com This cAMP/PKA pathway is crucial for many of the physiological effects of PGE2, including the modulation of immune responses and smooth muscle relaxation. nih.govplos.org For example, in human lung mast cells, PGE2-induced inhibition of histamine (B1213489) release is mediated by EP2 receptors and a subsequent increase in intracellular cAMP. nih.gov Research on pancreatic cancer cells has shown that PGE2 can drive the expression of cyclooxygenase-2 (COX-2) through a cAMP-PKA dependent mechanism. tandfonline.com

EGFR-Ras-MAPK Pathway Linkages

There is significant crosstalk between G-protein coupled receptors, like the EP receptors, and receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). mdpi.com Studies have demonstrated that PGE2 can transactivate the EGFR, leading to the activation of the downstream Ras-MAPK (Mitogen-Activated Protein Kinase) signaling cascade. nih.govmdpi.com This pathway is a major regulator of cell proliferation and survival. nih.gov In murine keratinocytes, PGE2 was found to activate EGFR, which in turn activated Ras and the downstream kinases ERK1/2. nih.gov This activation was linked to increased cell proliferation. nih.gov

PI3-K/AKT Signaling Axis Engagement

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another critical regulator of cell growth, survival, and metabolism that can be engaged by PGE2. mdpi.comresearchgate.net Research has shown that PGE2 can activate the PI3K/AKT pathway, contributing to its pro-proliferative effects. nih.govresearchgate.net In non-small cell lung cancer cells, PGE2-induced activation of the PI3K-AKT pathway was found to be necessary for the induction of COX-2 expression. researchgate.net This suggests a positive feedback loop where PGE2 promotes its own synthesis.

CREB, NF-κB, and AP-1 Activation Mechanisms

The signaling pathways activated by 15(S)-Methyl-PGE2 methyl ester and its analogs converge on the activation of key transcription factors, including cAMP response element-binding protein (CREB), nuclear factor-kappa B (NF-κB), and activator protein-1 (AP-1). nih.gov

CREB: The cAMP/PKA pathway directly leads to the phosphorylation and activation of CREB. tandfonline.com Activated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, regulating their transcription. nih.govtandfonline.com

NF-κB: NF-κB is a central regulator of inflammation and cell survival. nih.gov PGE2 has been shown to activate NF-κB, which can contribute to both pro-inflammatory and anti-inflammatory responses depending on the cellular context. mdpi.comnih.gov The activation can occur through various upstream kinases that are part of the signaling cascades initiated by EP receptors. nih.gov

AP-1: AP-1 is a transcription factor composed of proteins from the Jun and Fos families and is involved in cell proliferation and differentiation. mdpi.com The EGFR-Ras-MAPK pathway is a well-established activator of AP-1. mdpi.comnih.gov

In primary mouse keratinocytes, PGE2 treatment was found to increase the binding of CREB, NF-κB, and AP-1 to the promoter regions of genes involved in cell growth, such as cyclin D1 and vascular endothelial growth factor (VEGF). nih.gov

Table 2: Signaling Pathways Modulated by PGE2 and its Analogs

| Signaling Pathway | Key Upstream Activator | Key Downstream Effectors | Cellular Processes Regulated |

|---|---|---|---|

| cAMP/PKA | EP2/EP4 Receptors | PKA, CREB | Gene expression, metabolism, immune response jneurosci.orgresearchgate.nettandfonline.com |

| EGFR-Ras-MAPK | EP Receptor Transactivation of EGFR | Ras, Raf, MEK, ERK, AP-1 | Cell proliferation, differentiation, survival nih.govmdpi.com |

| PI3K/AKT | EP Receptors | AKT, mTOR | Cell growth, survival, metabolism nih.govmdpi.comresearchgate.net |

| NF-κB | Multiple upstream kinases | IKK, p65/p50 | Inflammation, immunity, cell survival mdpi.comnih.govnih.gov |

Enzymatic and Metabolic Pathway Modulation

The structural modification of the parent prostaglandin E2 (PGE2) molecule, specifically at the C-15 position, confers unique properties upon 15(S)-Methyl-PGE2 methyl ester, particularly concerning its interaction with enzymes that regulate prostaglandin activity and metabolism.

Effects on Cyclooxygenase (COX) Expression and Activity

Prostaglandins (B1171923) are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. caymanchem.com While the compound 15(S)-Methyl-PGE2 methyl ester is an analog of a primary product of this pathway, detailed research findings on its direct modulatory effects on the expression and activity of COX-1 and COX-2 enzymes are not extensively detailed in the available literature. The biosynthesis of prostaglandins is controlled by COX, which is the initial rate-limiting enzyme in the metabolic cascade. oup.com Studies have shown that various factors, such as cytokines, can regulate COX-2 expression and subsequent PGE2 production. oup.comnih.gov However, the specific feedback mechanism or direct influence of this methylated analog on the COX enzymes themselves is not fully characterized.

Influence on 15-Hydroxyprostaglandin Dehydrogenase Activity

A critical aspect of the molecular action of 15(S)-Methyl-PGE2 methyl ester is its pronounced metabolic stability, which is a direct result of its resistance to enzymatic degradation. The primary enzyme responsible for the biological inactivation of PGE2 is NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). thno.orgphcog.com This enzyme catalyzes the oxidation of the 15(S)-hydroxyl group to a 15-keto group, rendering the prostaglandin inactive. thno.orgnih.gov

The defining structural feature of 15(S)-Methyl-PGE2 methyl ester is the presence of a methyl group at the C-15 position. This chemical modification protects the crucial hydroxyl group from oxidation by 15-PGDH. thno.orgresearchgate.net By resisting degradation by 15-PGDH, the analog has a more stable and prolonged presence in biological systems compared to its parent compound, PGE2. researchgate.netcaymanchem.com This resistance to metabolic inactivation is a key characteristic of synthetic prostaglandin analogs designed for enhanced therapeutic potential. researchgate.netglpbio.com For instance, the related compound 16,16-dimethyl PGE2 is also known to be resistant to metabolism by 15-PGDH, for which it acts as a competitive inhibitor but not a substrate, resulting in a prolonged in vivo half-life. caymanchem.comstemcell.comlipidmaps.org

Impact on Cellular Metabolism

Beyond its interaction with prostaglandin-specific enzymes, 15(S)-Methyl-PGE2 methyl ester has been shown to influence broader cellular metabolic processes, notably the metabolism of phospholipids (B1166683).

Phospholipid Metabolism Regulation in Cellular Models

Research using a rat gastric mucosa model has provided specific insights into how 15(S)-Methyl-PGE2 methyl ester modulates phospholipid metabolism. In these studies, the compound was found to reduce the incorporation of fatty acids like palmitic acid, oleic acid, and arachidonic acid into key phospholipids such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) in healthy, intact rats. nih.gov Interestingly, the incorporation of glycerol (B35011) into these phospholipids was either unaffected or only slightly affected by the treatment. nih.gov

The observed reduction in fatty acid incorporation into phospholipids points towards a specific mechanism of action. The data suggest that 15(S)-Methyl-PGE2 methyl ester may inhibit the deacylation-reacylation cycle of phospholipids, either directly or indirectly. nih.gov This cycle is a key pathway for the remodeling of phospholipid acyl chains. By reducing the rate at which fatty acids are incorporated, the compound effectively modulates the turnover of these essential membrane components. nih.gov

The compound's role in modulating phospholipid metabolism is further highlighted under conditions of cellular injury. In a model where gastric mucosal injury was induced by acidified taurocholic acid, a substance that decreases the de novo synthesis of PC and PE, pretreatment with 15(S)-Methyl-PGE2 methyl ester had a protective effect. nih.gov It maintained the incorporation of precursors like palmitic acid and glycerol into PC and PE, effectively preserving the phospholipid-synthesizing activity that was otherwise diminished by the injurious agent. nih.gov This suggests a modulatory role in de novo synthesis, particularly in a protective capacity against certain types of cellular stress. nih.gov

Interactive Data Table: Effect of 15(S)-Methyl-PGE2 Methyl Ester on Phospholipid Metabolism in Rat Gastric Mucosa

| Experimental Condition | Precursor | Phospholipid Target | Observed Effect of 15(S)-Methyl-PGE2 Methyl Ester | Suggested Mechanism | Citation |

| Intact (Healthy) Rat Model | Palmitic Acid, Oleic Acid, Arachidonic Acid | Phosphatidylcholine (PC), Phosphatidylethanolamine (PE) | Reduced incorporation of fatty acids | Inhibition of the deacylation-reacylation cycle | nih.gov |

| Intact (Healthy) Rat Model | Glycerol | Phosphatidylcholine (PC), Phosphatidylethanolamine (PE) | Unaffected or only slightly affected incorporation | --- | nih.gov |

| Injury Model (Acidified Taurocholic Acid) | Palmitic Acid, Glycerol | Phosphatidylcholine (PC), Phosphatidylethanolamine (PE) | Protected and maintained precursor incorporation | Protection of de novo synthesis activity against injury | nih.gov |

Deacylation-Reacylation Cycle Inhibition

Apoptosis and Angiogenesis Regulation in Preclinical Models

15(S)-Methyl-PGE2 methyl ester is a potent and metabolically stable synthetic analog of Prostaglandin E2 (PGE2). caymanchem.com Its mechanisms of action in preclinical research, particularly concerning the regulation of programmed cell death (apoptosis) and the formation of new blood vessels (angiogenesis), are closely linked to the known functions of endogenous PGE2. Research indicates that the broader PGE2 signaling pathway is a critical modulator of cellular fate and tissue remodeling, processes that are fundamental in various physiological and pathological conditions. mdpi.comnih.gov

In preclinical models, the signaling pathway associated with PGE2 has been shown to be a significant regulator of apoptosis, primarily through its influence on the Bcl-2 family of proteins. mdpi.comsemanticscholar.org This family includes both anti-apoptotic proteins like Bcl-2, which prevent cell death, and pro-apoptotic proteins like Bax, which promote it. biomolther.orgnih.gov

Elevated PGE2 signaling is consistently associated with an increase in the expression of the anti-apoptotic protein Bcl-2 and a concurrent decrease in the expression of the pro-apoptotic protein Bax. mdpi.comnih.govaacrjournals.org This shift in the Bax/Bcl-2 ratio inhibits the mitochondrial pathway of apoptosis, thereby promoting cell survival. mdpi.comnih.gov Studies in various research models have demonstrated that inhibiting PGE2 production leads to a decrease in Bcl-2 protein levels and an increase in Bax expression, which in turn activates the apoptotic cascade. aacrjournals.org Given that 15(S)-Methyl-PGE2 methyl ester is a stable PGE2 analog, it is understood to exert its influence through these same mechanisms, tipping the cellular balance towards survival by modulating these key apoptotic regulators. caymanchem.com

Table 1: Modulation of Apoptotic Proteins by PGE2 Signaling Pathway

| Protein | Protein Family | Function | Effect of PGE2 Signaling | Research Context |

|---|---|---|---|---|

| Bcl-2 | Bcl-2 Family (Anti-apoptotic) | Inhibits apoptosis | Upregulation / Increased Expression mdpi.comnih.govaacrjournals.org | Endometriosis, Breast Cancer Models mdpi.comaacrjournals.org |

| Bax | Bcl-2 Family (Pro-apoptotic) | Promotes apoptosis | Downregulation / Decreased Expression mdpi.comaacrjournals.org | Endometriosis, Breast Cancer Models mdpi.comaacrjournals.org |

The PGE2 signaling axis is deeply implicated in the process of angiogenesis. mdpi.complos.org It exerts its pro-angiogenic effects by regulating key factors such as Matrix Metalloproteinases (MMPs) and Vascular Endothelial Growth Factor (VEGF). mdpi.comnih.gov MMPs are enzymes that degrade the extracellular matrix, a crucial step for endothelial cell migration and invasion during the formation of new blood vessels. plos.org VEGF is a potent signaling protein that stimulates vasculogenesis and angiogenesis. plos.orgresearchgate.net

Research findings show that the COX-2-PGE2 pathway leads to increased expression and activity of MMP-2. mdpi.comnih.govplos.org PGE2 has been demonstrated to elevate the expression of VEGF. plos.org The interplay between PGE2 and VEGF can be synergistic; studies have shown that VEGF can increase PGE2 production, and PGE2, in turn, can enhance VEGF expression, creating a positive feedback loop that promotes angiogenesis. researchgate.net As a stable PGE2 analog, 15(S)-Methyl-PGE2 methyl ester is expected to participate in these pathways, promoting the expression and activity of both MMPs and VEGF, thereby facilitating the complex process of angiogenesis in preclinical models. caymanchem.com

Table 2: Regulation of Angiogenic Factors by PGE2 Signaling Pathway

| Factor | Factor Type | Function in Angiogenesis | Effect of PGE2 Signaling | Research Context |

|---|---|---|---|---|

| MMP-2 | Proteolytic Enzyme | Extracellular matrix degradation, cell migration | Upregulation / Increased Expression & Activity mdpi.comnih.govplos.org | Endometriosis Models mdpi.complos.org |

| VEGF | Growth Factor | Stimulates endothelial cell proliferation and migration | Upregulation / Increased Expression plos.orgresearchgate.net | Endothelial Cell Models plos.orgresearchgate.net |

Preclinical Investigations of Biological Activities in Experimental Models

Gastrointestinal System Research

The gastrointestinal effects of 15(S)-Methyl-PGE2 methyl ester have been a primary area of research, with studies focusing on its influence on gastric acid secretion, mucosal protection, and motility.

Gastric Secretion Modulation in Animal Models

15(S)-Methyl-PGE2 methyl ester is recognized as a potent gastric antisecretory agent. caymanchem.com Research has shown that prostaglandin (B15479496) E2 (PGE2) and its analogs can directly inhibit parietal cells, rendering them less responsive to stimulants of gastric acid secretion. stemcell.com

A related compound, 15(R)-15-methyl PGE2, which acts as a prodrug and is converted to the biologically active 15(S) form in the acidic environment of the stomach, has demonstrated a dose-dependent inhibition of gastric acid secretion in dogs and rats. caymanchem.com In studies with healthy male volunteers, the intragastric administration of the methyl ester of 15(R)-15-methyl PGE2 resulted in a significant, dose-dependent inhibition of pentagastrin-stimulated gastric acid output, affecting both the volume and acidity of the gastric juice. capes.gov.br

Table 1: Effect of Intragastrically Administered 15(R)-15-Methyl-PGE2 Methyl Ester on Pentagastrin-Stimulated Gastric Acid Output in Healthy Male Volunteers

| Dose of 15(R)-15-Methyl-PGE2 Methyl Ester | Percentage Inhibition of Acid Output (over 2 hours) |

| 80 µg | 35 ± 2% |

| 140 µg | 54 ± 5% |

| 200 µg | 64 ± 8% |

| Data sourced from a study on the inhibitory effect of 15(R)15 methyl prostaglandin E2. capes.gov.br |

Gastric Mucosal Integrity and Protective Effects in Experimental Systems

Beyond its antisecretory properties, 15(S)-Methyl-PGE2 methyl ester exhibits significant protective effects on the gastric mucosa. caymanchem.commedchemexpress.com In a study involving rats, pretreatment with 15(S)-15-methyl PGE2 methyl ester protected the gastric mucosa from injury induced by acidified taurocholic acid. nih.gov This protective effect was associated with the preservation of phosphatidylcholine and phosphatidylethanolamine (B1630911) synthesis in the mucosal tissue. nih.gov

Furthermore, studies on the 15(R) epimer in healthy men have shown that oral administration led to an increase in the thickness of the antral and corpus foveolar mucosa. nih.gov This was attributed to an increase in the number and height of foveolar cells, suggesting that the prostaglandin analog may retard the aging and shedding of epithelial cells without altering their proliferation rate. nih.gov This thickening of the mucosal layer is thought to contribute to its protective capacity. It has also been noted that various prostaglandins (B1171923) can stimulate the secretion of gastric mucus, which forms a protective barrier against acid. journalagent.com

Gastrointestinal Motility Studies

The influence of 15(S)-Methyl-PGE2 methyl ester on gastrointestinal motility has also been investigated. In a study conducted with healthy male volunteers, the direct administration of 80 µg of 15(S)-15-methyl PGE2 methyl ester into the duodenum resulted in an almost immediate inhibition of duodenal motor activity. nih.gov This suggests that the compound can directly affect the smooth muscle of the small intestine.

Reproductive System Research in Experimental Settings

The effects of 15(S)-Methyl-PGE2 methyl ester on the reproductive system, particularly on uterine smooth muscle, have been a significant focus of research.

Uterine Smooth Muscle Contractility Studies in vitro and in Animal Models

15(S)-Methyl-PGE2 is a potent contractor of uterine smooth muscle. caymanchem.com It has been shown to bind to human myometrium with twice the affinity of the natural prostaglandin E2 (PGE2). caymanchem.combiomol.com This high affinity translates to a potent stimulatory effect on uterine contractions. google.com

The methyl ester form, 15(S)-15-methyl PGE2 methyl ester, has been evaluated for its ability to induce abortion, an effect mediated by its potent uterine stimulant properties. nih.govnih.gov A related compound, 15(S)-15-methyl PGF2α methyl ester, is also recognized as a potent uterine stimulant and abortifacient, with the methyl ester form enhancing its membrane permeability. caymanchem.com

Immune Response and Inflammatory Process Modulation in Research Models

Prostaglandin E2 (PGE2), the parent compound of 15(S)-Methyl-PGE2 methyl ester, is a well-established modulator of immune and inflammatory responses. caymanchem.comnih.govfrontiersin.org PGE2 can exert both pro- and anti-inflammatory effects depending on the context. It is known to suppress the effector functions of various immune cells, including macrophages and neutrophils. researchgate.net It can also shift the immune response from a Th1-mediated to a Th2-mediated response. nih.govresearchgate.net

While specific studies on the direct immunomodulatory effects of 15(S)-Methyl-PGE2 methyl ester are less detailed, the known actions of PGE2 suggest that this analog likely shares similar properties. For instance, PGE2 has been shown to inhibit the production of certain pro-inflammatory cytokines. mdpi.com Furthermore, the metabolite 15-keto-PGE2 has demonstrated anti-inflammatory effects by suppressing cytokine production in macrophages. researchgate.net This suggests that 15(S)-Methyl-PGE2 methyl ester and its metabolites could play a role in down-regulating inflammatory processes.

Central Nervous System Activity in Animal Models

Preclinical studies have explored the effects of 15(S)-Methyl-PGE2 methyl ester on the central nervous system, revealing its potential to modulate neurological activity. In a feline model of generalized epilepsy induced by penicillin, this prostaglandin E2 analog demonstrated significant anti-epileptic properties. nih.gov When administered at the peak of epileptic activity, the compound markedly reduced the number of epileptic bursts per minute for up to four hours. nih.gov This effect suggests an influence on neuronal excitability. The proposed mechanisms for this action include a direct excitatory effect on neurons within the medial reticular formation or an antagonism of the depressant effects of norepinephrine (B1679862) on Purkinje cells. nih.gov It is noteworthy that in non-epileptic cats, the compound did not induce abnormalities in electroencephalogram (EEG) recordings at non-toxic levels. nih.gov

A significant area of investigation has been the effect of 15(S)-Methyl-PGE2 methyl ester on cataplexy, a key symptom of narcolepsy characterized by sudden muscle weakness. Studies using genetically narcoleptic Doberman pinschers have shown that Prostaglandin E2 (PGE2) and its methyl ester derivative can dose-dependently reduce cataplexy. scispace.comamanote.comresearchgate.net The methyl ester form was found to be approximately four times more potent than PGE2 itself. researchgate.net This increased potency is attributed to its nature as a more lipophilic derivative, which allows for greater penetration into the central nervous system. researchgate.netmedchemexpress.com The anti-cataplectic effect was specific and long-lasting (up to two hours), without being associated with other behavioral changes or solely attributable to acute cardiovascular effects. researchgate.net These findings strongly indicate that PGE2 plays a role in the central regulation of rapid-eye-movement (REM) sleep, of which cataplexy is considered a dissociated manifestation. researchgate.net

| Model | Compound | Key Findings | Reference |

| Canine Narcolepsy (Doberman Pinschers) | 15(S)-Methyl-PGE2 methyl ester | Dose-dependent reduction of cataplexy. | researchgate.netoup.com |

| Canine Narcolepsy (Doberman Pinschers) | 15(S)-Methyl-PGE2 methyl ester | ~4 times more potent than PGE2, likely due to better CNS penetration. | researchgate.net |

| Canine Narcolepsy (Doberman Pinschers) | 15(S)-Methyl-PGE2 methyl ester | Specific, long-lasting effect (up to 2 hours) on cataplexy. | researchgate.net |

| Feline Generalized Epilepsy (Penicillin-induced) | 15(S)-Methyl-PGE2 methyl ester | Significantly reduced epileptic burst activity for up to 4 hours. | nih.gov |

Hematopoietic Stem Cell Research

Research into Prostaglandin E2 (PGE2) and its stable analogs, such as 16,16-dimethyl PGE2 (dmPGE2), has established a critical role in regulating hematopoietic stem cell (HSC) homeostasis. google.comthno.org These agents are considered HSC modulators, capable of increasing HSC numbers. google.com 15(S)-Methyl-PGE2 methyl ester, as a stable analog of PGE2, is implicated in these processes. caymanchem.com The body of research indicates that PGE2 and its derivatives can enhance HSC homing, survival, proliferation, and engraftment following transplantation. thno.orgnih.gov

The influence of PGE2 and its analogs on HSCs is mediated through the modulation of several key signaling pathways. medchemexpress.comgoogle.com

CXCR4 Pathway: PGE2 has been shown to increase the expression of the chemokine receptor CXCR4 on HSCs. nih.gov The CXCR4 receptor and its ligand, SDF-1α, are central to HSC trafficking and homing to the bone marrow microenvironment. By upregulating CXCR4, PGE2 analogs enhance the migration of HSCs toward SDF-1α in vitro and improve their homing to bone marrow in vivo. nih.govfrontiersin.org

Wnt Pathway: The Wnt signaling pathway is another critical pathway in HSC regulation that interacts with PGE2. medchemexpress.comgoogle.com Certain HSC modulators that enhance stem cell populations, including PGE2 derivatives, are known to act by modifying the Wnt pathway. google.com

PD-L1 Upregulation: Ex vivo modulation of hematopoietic stem and progenitor cells (HSPCs) with PGE2 has been found to increase the expression of the immune checkpoint molecule Programmed Death-Ligand 1 (PD-L1). frontiersin.org This upregulation suggests a role in modulating immune responses, which could be beneficial in contexts like autoimmune diseases. frontiersin.org

cAMP/P13K/AKT and CREB1 Pathways: Other pathways implicated in the HSC-modulating effects of PGE2 derivatives include the cAMP/P13K/AKT pathway. google.com Furthermore, studies with the stable analog dmPGE2 have shown that molecular responses in both young and aged HSCs involve the activation of CREB1, leading to increased cell survival and homeostasis. iu.edu

These findings collectively suggest that 15(S)-Methyl-PGE2 methyl ester likely exerts its effects on the hematopoietic system by engaging these crucial cellular pathways, thereby promoting the expansion and functional capacity of hematopoietic stem cells.

| Pathway/Molecule | Effect of PGE2 Analog Modulation | Functional Outcome for HSCs | Reference |

| Wnt Pathway | Modification of pathway signaling | Enhancement of HSC populations | medchemexpress.comgoogle.com |

| CXCR4 | Upregulation of receptor expression | Enhanced homing, trafficking, and engraftment | nih.govfrontiersin.org |

| PD-L1 | Upregulation of surface expression | Increased immunoregulatory properties | frontiersin.org |

| CREB1 | Activation of transcription factor | Increased cell survival and homeostasis | iu.edu |

Analytical Methodologies for Research Characterization and Quantification

Chromatographic Techniques for Analysis

Chromatography is a cornerstone for the separation and purification of "15(S)-Methyl-PGE2 methyl ester" from complex mixtures. High-performance liquid chromatography and chiral-phase chromatography are particularly vital in this regard.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a powerful tool for the quantitation of "15(S)-Methyl-PGE2 methyl ester". nih.gov Adsorption chromatography on microparticulate silica (B1680970) columns is an effective method for separating it from its C-15 epimer. nih.gov One established HPLC system utilizes a combination of cyano and silica analytical columns with fluorescence detection, a method that has proven to be sensitive and specific for E-type prostaglandins (B1171923). acs.org This system demonstrates linearity over a significant range, from 30 pg to 1700 pg, for both the (15S)- and (15R)-epimers. acs.org The method's quantitation limit is as low as 30 pg derivatized and 10 pg injected on-column, showcasing its high sensitivity. acs.org Furthermore, the conditions are mild, preventing epimerization or degradation of the analytes. acs.org The structure of "15(S)-Methyl-PGE2 methyl ester" has also been assigned based on analyses that include HPLC. researchgate.netnih.gov

A normal-phase HPLC method has been successfully used to separate the methyl ester of a related prostaglandin (B15479496), (15S)-15-methyl PGF2α, from its 5,6-trans isomer and the (15R) epimer. akjournals.com This highlights the utility of normal-phase chromatography for resolving prostaglandin isomers.

Chiral-Phase Chromatography for Stereoisomer Separation

The separation of stereoisomers is a critical challenge in the analysis of prostaglandins. Chiral-phase chromatography is specifically designed to resolve enantiomers and diastereomers. While direct references to the chiral-phase chromatography of "15(S)-Methyl-PGE2 methyl ester" are not abundant, the principles are highly relevant. For instance, each 15-epimer of 15-methyl-PGE2 methyl ester can be epimerized to a roughly equal mixture of both (15R) and (15S) epimers. researchgate.net This underscores the importance of chiral separation techniques to accurately quantify the individual stereoisomers. The separation of mandelic acid derivatives using various permethylated cyclodextrin (B1172386) selectors in gas chromatography demonstrates the potential of chiral selectors to differentiate between stereoisomers based on subtle structural differences, a principle that is applicable to prostaglandin analysis. mdpi.com

Spectrometric Techniques for Structural Elucidation and Quantification

Spectrometric methods are indispensable for confirming the chemical structure of "15(S)-Methyl-PGE2 methyl ester" and for its sensitive quantification. Nuclear magnetic resonance spectroscopy and various mass spectrometry techniques are the primary tools used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both one- and two-dimensional ¹H NMR analyses have been instrumental in assigning the structure of prostaglandin E2 methyl ester derivatives. researchgate.netnih.gov For related prostaglandin compounds, ¹³C NMR spectroscopy has been used to provide detailed structural information, with the ability to assign resonances to specific carbon atoms within the molecule. pnas.orgsinica.edu.tw This level of detail is crucial for confirming the correct structure and identifying any impurities. For example, the ¹³C NMR spectrum of 11-deoxy-PGE2 methyl ester and its 15-epi-PGE2 methyl ester epimer can indicate the presence of both compounds in a mixture. sinica.edu.tw

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hybrid technique is widely used for the analysis of eicosanoids, including prostaglandin analogs, in biological matrices. nih.gov The structure of "15(S)-Methyl-PGE2 methyl ester" has been assigned based on analyses that include LC-MS. researchgate.netnih.gov In the analysis of related compounds like misoprostol (B33685) acid, "15(S)-Methyl-PGE2" has been used as an internal standard in LC-MS/MS isotope dilution assays. researchgate.net The development of sensitive LC-MS/MS methods allows for the simultaneous quantification of multiple eicosanoids with low limits of quantification, typically in the low ng/mL range, and short analysis times. nih.gov

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry (MS) provides valuable information about the molecular weight and structure of a compound through the analysis of its fragmentation patterns. The mass spectrum of the 15-epi-PGE2 methyl ester exhibits a fragmentation pattern that is the same as that of PGE2 methyl ester. cdnsciencepub.com A characteristic fragment ion observed is at an m/e of 348, corresponding to the loss of a water molecule (M+-H₂O). cdnsciencepub.com Another abundant fragment is found at m/e 190. cdnsciencepub.com A systematic study of the mass spectral fragmentation of methyl ester-methyloxime-trimethylsilyl ether derivatives of E and D series prostaglandins has provided a framework for understanding their fragmentation pathways. nih.gov More advanced MS³ techniques, particularly with silver cationization, can be used to generate characteristic product ions for different prostaglandin isomers, allowing for their specific identification. acs.org

Radiolabeling and Isotope Tracer Studies

Radiolabeling is a fundamental technique for tracing the metabolic pathway and distribution of 15(S)-Methyl-PGE2 methyl ester within a biological system. In these studies, a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), is incorporated into the molecule. The radiolabeled compound can then be administered to in vivo or in vitro models, and its journey and transformation can be tracked by detecting the radioactivity.

For instance, tritium-labeled 15(S)-methyl prostaglandin F2α, a related compound, was synthesized from 15(S)-methyl prostaglandin E2 through reduction with tritiated sodium borohydride. nih.govkisti.re.kr This allowed for the development of a sensitive radioimmunoassay to measure its levels in plasma. nih.gov Similarly, studies on the metabolism of PGE2 itself have utilized tritium-labeled compounds (³H-PGE2) to investigate its transport and handling in the rat nephron. nih.gov These tracer studies revealed that the loop of Henle is a primary site for the transtubular movement of PGE2. nih.gov

In a study examining the effects of 15(S)-15-methyl PGE2 methyl ester on phospholipid metabolism in rat gastric mucosa, radioisotope-labeled precursors were used. nih.gov This research demonstrated that the compound could alter the incorporation of fatty acids into phospholipids (B1166683), suggesting an inhibitory effect on the deacylation-reacylation cycle. nih.gov The use of stable isotopes, such as deuterium (B1214612) (d), has also become prominent in drug development as tracers for quantification and to study pharmacokinetic and metabolic profiles. medchemexpress.commedchemexpress.com

Table 1: Examples of Radiolabeling and Isotope Tracer Applications in Prostaglandin Research

| Isotope | Labeled Compound | Research Application | Key Finding | Reference |

| Tritium (³H) | 15(S)-Methyl-PGF2α | Development of a radioimmunoassay | Enabled sensitive detection of the analog in plasma. nih.gov | nih.gov |

| Tritium (³H) | Prostaglandin E2 (PGE2) | Investigation of renal transport | Identified the loop of Henle as the main site of PGE2 transtubular movement. nih.gov | nih.gov |

| Radioisotope Precursors | N/A | Study of phospholipid metabolism | 15(S)-15-methyl PGE2 methyl ester altered fatty acid incorporation in gastric mucosa. nih.gov | nih.gov |

| Deuterium (d) | Prostaglandin E2 (PGE2) | Pharmacokinetic and metabolic profiling | Used as tracers for quantification during drug development. medchemexpress.commedchemexpress.com | medchemexpress.commedchemexpress.com |

Immunochemical Assays for Research Biomarkers

Immunochemical assays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for the quantification of prostaglandins and their analogs in various biological samples like plasma, urine, and cell culture media. caymanchem.comcaymanchem.com These assays are based on the principle of competitive binding, where the target compound in a sample competes with a labeled standard for a limited number of antibody binding sites.

While specific ELISA kits for 15(S)-Methyl-PGE2 methyl ester are not as commonly detailed in the literature as those for its parent compound, PGE2, the methodology is directly applicable. For PGE2, competitive ELISAs utilize a monoclonal antibody specific for PGE2. caymanchem.comcaymanchem.com A known amount of a PGE2-acetylcholinesterase (AChE) conjugate (tracer) is added to the sample, and both the tracer and the PGE2 in the sample compete for binding to the antibody. caymanchem.comcaymanchem.com The amount of bound tracer is inversely proportional to the concentration of PGE2 in the sample, which can be quantified by measuring the enzymatic activity of AChE. caymanchem.comcaymanchem.com

The development of a radioimmunoassay (RIA) for the related compound (15S)-15-methyl prostaglandin F2α involved producing specific antibodies in rabbits by immunizing them with a conjugate of the compound and bovine serum albumin. nih.gov This RIA was sensitive enough to detect picogram levels of the analog in unextracted blood plasma. nih.gov However, it showed significant cross-reactivity (45%) with the C-1 methyl ester, which is relevant for assays targeting 15(S)-Methyl-PGE2 methyl ester. nih.gov

Table 2: Characteristics of a Representative PGE2 ELISA Kit

| Parameter | Description |

| Assay Type | Competitive ELISA |

| Sample Types | Urine, plasma, serum, tissue homogenates, culture media caymanchem.com |

| Assay Range | 15.6-2,000 pg/ml caymanchem.com |

| Sensitivity (80% B/B0) | Approximately 40 pg/ml caymanchem.com |

| Lower Limit of Detection (LLOD) | 11 pg/ml caymanchem.com |

Bioassay Techniques for Functional Assessment

Bioassays are essential for determining the functional activity of 15(S)-Methyl-PGE2 methyl ester by measuring its effect on biological systems, such as isolated tissues or cells expressing specific receptors. These assays provide crucial information about the compound's potency and efficacy.

One classic bioassay approach involves using isolated smooth muscle preparations. For instance, 15(S)-15-methyl PGE2 has been shown to be ten times more potent than PGE1 in contracting uterine smooth muscle. caymanchem.com The activity of PGE2 analogs has also been assessed using hamster stomach strips. nih.gov In a study comparing PGE2 and its methyl analogs, the responses of the hamster stomach strip were used to determine the degree of inactivation of these compounds as they passed through the pulmonary circulation of isolated rat lungs. nih.gov The results indicated that 15-methyl prostaglandin E2 methyl ester was inactivated to a lesser extent than PGE2. nih.gov

Modern bioassays often utilize cell lines engineered to express specific prostaglandin receptors. Prostaglandin E2 exerts its effects through four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. nih.govnih.gov To assess the activity of analogs at these receptors, researchers can use competitive radioligand binding assays and functional assays that measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP) levels. researchgate.net For example, a study on the structure-activity relationship of PGE2 at the human EP1 receptor used both a radioligand binding assay to determine affinity (Ki) and an aequorin-based calcium functional assay to measure potency (EC50). researchgate.net Such assays are critical for characterizing the receptor selectivity and functional profile of analogs like 15(S)-Methyl-PGE2 methyl ester.

Table 3: Bioassay Findings for PGE2 Analogs

| Bioassay Model | Compound | Finding | Reference |

| Human Myometrium | 15(S)-15-methyl PGE2 | Binds with twice the affinity of PGE2. caymanchem.com | caymanchem.com |

| Uterine Smooth Muscle | 15(S)-15-methyl PGE2 | Ten times more potent than PGE1 in inducing contraction. caymanchem.com | caymanchem.com |

| Rat Isolated Lungs (assayed on hamster stomach strip) | 15-methyl PGE2 methyl ester | 53 ± 6% inactivation compared to 96 ± 1% for PGE2. nih.gov | nih.gov |

| Human Embryonic Kidney 293 Cells (expressing hEP1 receptor) | PGE2 and analogs | Modification of the carboxylic acid to various esters results in greatly reduced affinity and potency. researchgate.net | researchgate.net |

Biosynthetic Pathways and Metabolic Fate in Research Contexts

Natural Occurrence and Biosynthetic Origin in Specific Organisms (e.g., Marine Corals)

The natural occurrence of prostaglandin (B15479496) derivatives, including esters of Prostaglandin E2 (PGE2), has been notably documented in marine organisms, particularly the gorgonian coral Plexaura homomalla. acs.orgsi.edu This coral is a rich source of prostaglandins (B1171923), containing high concentrations of these lipid mediators. si.edunih.gov Research has identified the presence of both (15S)-PGA2 and (15S)-PGE2 esters within this coral species. acs.org Specifically, the S-variety of P. homomalla has been found to contain the 15S-acetate of prostaglandin E2 methyl ester. nih.gov

The biosynthetic pathway in Plexaura homomalla is thought to begin with the synthesis of PGE2 from arachidonic acid via the cyclooxygenase (COX) pathway. researchgate.net It is hypothesized that the initially formed PGE2 is then enzymatically converted into its methyl ester. researchgate.net This esterification is a crucial step preceding further modifications, such as acetylation, which ultimately leads to the accumulation of various prostaglandin derivatives found in the coral. researchgate.net The isolation of the cyclooxygenase enzyme from P. homomalla further supports the endogenous synthesis of these prostaglandins within the coral tissue. nih.gov

Enzymatic Acetylation Mechanisms

Following the esterification of PGE2 to its methyl ester in Plexaura homomalla, the molecule undergoes enzymatic acetylation. researchgate.net This process has been identified as a key step in the biotransformation of prostaglandins within this marine coral. nih.gov Research indicates the detection of 15-acetate of prostaglandin E2 methyl ester as a prominent component in the coral, confirming that acetylation occurs at the C-15 position. nih.gov

It is suggested that this acetylation is an enzymatic reaction that influences the subsequent chemical fate of the prostaglandin molecule. researchgate.net The acetylation of the PGE2 methyl ester is believed to drive the conversion of PGE2 to PGA2, leading to an accumulation of PGA2 methyl ester and its corresponding C-15 acetate. researchgate.net Studies have noted that the acetylation at the C-11 position of the PGE2 methyl ester occurs at a much faster rate than at the C-15 position. The resulting 11-O-acetyl derivative of PGE2 is unstable and prone to eliminating acetic acid, which facilitates the formation of PGA2. researchgate.net This highlights a complex, multi-step enzymatic process that modifies the core prostaglandin structure within the coral.

Metabolic Transformation Pathways in Experimental Systems

In experimental settings, 15(S)-Methyl-PGE2 methyl ester has been shown to influence cellular lipid metabolism, particularly that of phospholipids (B1166683) in rat gastric mucosa. nih.gov Studies using radioisotope-labeled precursors have demonstrated that the compound can alter the incorporation of fatty acids into key phospholipids. nih.gov

Specifically, treatment with 15(S)-Methyl-PGE2 methyl ester reduced the incorporation of palmitic acid, oleic acid, and arachidonic acid into phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) in intact rat gastric mucosa. nih.gov However, the incorporation of glycerol (B35011) into these phospholipids was largely unaffected. nih.gov This suggests that the compound may inhibit the deacylation-reacylation cycle of phospholipids, either directly or indirectly, rather than affecting their de novo synthesis. nih.gov

Furthermore, when the gastric mucosa was injured with acidified taurocholic acid, which decreases the synthesis of PC and PE, pretreatment with 15(S)-Methyl-PGE2 methyl ester helped maintain the synthesis of these crucial membrane phospholipids. nih.gov This protective effect on phospholipid-synthesizing activity may be a component of its mucosal protective properties. nih.gov Another potential metabolic pathway for prostaglandin esters is dehydrogenation. In a study with recombinant 15-hydroxyprostaglandin dehydrogenase, PGE2 methyl ester was shown to be a substrate for the enzyme, indicating that oxidation at the C-15 hydroxyl group is a possible metabolic transformation. nih.gov

| Parameter | Observation in Rat Gastric Mucosa | Implication |

| Fatty Acid Incorporation | Reduced incorporation of palmitic, oleic, and arachidonic acids into Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE). nih.gov | Suggests inhibition of the deacylation-reacylation cycle. nih.gov |

| Glycerol Incorporation | Unaffected or only slightly affected. nih.gov | Suggests de novo synthesis of phospholipids is not the primary target. nih.gov |

| Protective Effect | Maintained PC and PE synthesis after injury with acidified taurocholic acid. nih.gov | May contribute to the prevention of mucosal damage. nih.gov |

Stability and Degradation Kinetics in Research Conditions

15(S)-Methyl-PGE2 is considered a metabolically stable analog of the naturally occurring PGE2. caymanchem.combiomol.com This increased stability is a key feature, making its derivatives subjects of research. The esterification to a methyl ester can further influence its properties.

While specific kinetic data for the methyl ester is limited, the degradation of similar prostaglandin analogs provides insight. For instance, the related compound 15(R)-15-methyl PGF2α methyl ester is known to undergo acid-catalyzed epimerization and hydrolysis of the ester bond to convert into the active 15(S)-15-methyl PGF2α. caymanchem.com This suggests that under acidic research conditions, 15(S)-Methyl-PGE2 methyl ester could also be susceptible to hydrolysis of its methyl ester group, yielding the parent acid, 15(S)-Methyl-PGE2. The stability of the compound is sufficient for it to be stored for at least two years at -20°C. caymanchem.com

pH-Dependent Degradation Profiles

The degradation of prostaglandins, including PGE2 and its analogs, is often dependent on pH. globalauthorid.comgoogle.com Generally, PGE2 is known to undergo non-enzymatic dehydration to form PGA2, a process that can be influenced by pH. mdpi.comlipidbank.jp Under alkaline conditions, PGE2 can be non-enzymatically converted to PGB2. lipidbank.jp

Studies on the closely related compound 15(S)-15-methyl PGF2α have detailed its pH-dependent degradation, providing a model for what might be expected with the PGE2 analog. caymanchem.com The degradation of prostaglandin esters can be significantly affected by pH, particularly through hydrolysis. google.com It is plausible that the methyl ester of 15(S)-Methyl-PGE2 would exhibit pH-dependent hydrolysis, with the rate being influenced by either acidic or alkaline conditions, leading to the formation of its corresponding carboxylic acid.

Future Research Directions and Unresolved Questions

Elucidation of Novel Receptor Interactions

The biological actions of PGE2 are mediated by its interaction with four G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. mdpi.com It is known that 15(S)-Methyl-PGE2 binds with high affinity to human myometrium, suggesting strong interaction with one or more of these EP receptors. caymanchem.com However, the precise binding affinities and activation profiles of 15(S)-Methyl-PGE2 methyl ester at each of the individual EP receptor subtypes have not been exhaustively characterized. Future investigations should aim to delineate these interactions, which could reveal a receptor subtype bias that explains its specific physiological effects. Furthermore, the possibility of this analog interacting with other, as-of-yet unidentified prostanoid receptors or even non-prostanoid receptors cannot be entirely dismissed and warrants exploration.

Exploration of Additional Signaling Networks

The classical signaling pathways initiated by EP receptor activation involve changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and calcium levels. mdpi.comthno.org Specifically, EP2 and EP4 receptors couple to Gαs to increase cAMP, while EP1 couples to Gαq to elevate intracellular calcium, and EP3 can couple to Gαi to inhibit cAMP production. mdpi.comthno.org Research on PGE2 has shown its involvement in a wide array of signaling cascades that regulate inflammation, fertility, and immune modulation. caymanchem.com While it is presumed that 15(S)-Methyl-PGE2 methyl ester operates through these established pathways, the potential for this synthetic analog to engage in biased signaling or activate non-canonical pathways remains an open and intriguing question. For instance, studies on other GPCRs have revealed that ligands can preferentially activate certain downstream signaling pathways over others. Investigating whether 15(S)-Methyl-PGE2 methyl ester exhibits such biased agonism could provide critical insights into its specific biological outcomes and guide the development of more selective therapeutic agents.

Development of Advanced Preclinical Models for Specific Biological Systems

Much of the existing research on 15(S)-Methyl-PGE2 methyl ester has utilized traditional animal models and cell culture systems. nih.govnih.gov While these models have been invaluable, the development and application of more sophisticated preclinical models are crucial for a more accurate prediction of its effects in humans. The use of organoids, particularly those derived from human tissues such as the gastric mucosa or endometrium, could offer a more physiologically relevant platform to study its cytoprotective and smooth muscle-contracting properties. caymanchem.comnih.gov Furthermore, the creation of humanized mouse models, which incorporate human cells or genes, could provide a more accurate system for evaluating the immunological and inflammatory responses to this compound. These advanced models will be instrumental in dissecting the compound's effects within specific biological systems and disease contexts.

Integration of Omics Technologies in Prostanoid Research

The advent of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, presents a significant opportunity to unravel the global effects of 15(S)-Methyl-PGE2 methyl ester. nih.gov By analyzing the complete set of genes, transcripts, proteins, or metabolites in a cell or tissue following treatment with this compound, researchers can gain a comprehensive and unbiased view of its biological impact. For example, transcriptomic analysis could identify novel genes regulated by this analog, while proteomics could reveal changes in protein expression and post-translational modifications that mediate its cellular effects. Metabolomics could be employed to understand how it alters cellular metabolism, such as its influence on phospholipid metabolism in the gastric mucosa. nih.gov The integration of these powerful technologies will undoubtedly lead to the discovery of novel biomarkers of drug response and new therapeutic targets.

Challenges in Stereochemical Control for Research Synthesis

The biological activity of prostaglandins (B1171923) is critically dependent on their stereochemistry. europa.eu The synthesis of 15(S)-Methyl-PGE2 methyl ester, with its multiple chiral centers, presents a significant synthetic challenge. caymanchem.com Achieving precise stereochemical control is essential to produce a pure, biologically active compound for research purposes. While various synthetic strategies for prostaglandins have been developed, the efficient and stereoselective synthesis of analogs like 15(S)-Methyl-PGE2 methyl ester remains an area of active research. uio.norsc.orgacs.orgacs.org Future efforts will likely focus on developing more efficient, scalable, and stereocontrolled synthetic routes. The use of biocatalysts, such as lipases, which can exhibit high enantio- and regioselectivity, may offer a promising avenue for overcoming some of these synthetic hurdles. taltech.ee Advances in this area are crucial for ensuring a reliable supply of high-purity compound for continued research and potential clinical development.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 15(S)-Methyl-PGE2 methyl ester, and how can their reproducibility be ensured?

- Methodological Answer : Synthetic protocols should include detailed descriptions of reaction conditions (e.g., temperature, catalysts, molar ratios), purification steps, and characterization data. For reproducibility:

- Use orthogonal analytical techniques (HPLC, NMR, MS) to confirm compound identity and purity .

- Document solvent grades, equipment calibration, and batch-specific variations. Reference established protocols from primary literature (e.g., Roseman et al., 1986, for methyl ester derivatives) .

- Include raw data and statistical variability (e.g., ±SD for yields) in supplementary materials to enable replication .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 15(S)-Methyl-PGE2 methyl ester?

- Methodological Answer :

- NMR : Use H and C NMR to confirm stereochemistry at the 15(S)-position and esterification. Compare chemical shifts with prostaglandin F derivatives .

- LC-MS/MS : Quantify trace impurities and validate purity (>95% by area normalization).

- Chiral Chromatography : Resolve enantiomeric impurities using columns like Chiralpak IA, as demonstrated for methyl ester derivatives in enantioselective studies .

- Report instrument parameters (e.g., mobile phase, flow rate) and reference standards .

Q. How should researchers design in vitro assays to evaluate the biological activity of 15(S)-Methyl-PGE2 methyl ester?

- Methodological Answer :

- Dose-Response Curves : Test across a logarithmic concentration range (e.g., 1 nM–10 µM) to determine EC/IC. Include vehicle controls (e.g., DMSO) .

- Cell-Based Assays : Use receptor-specific knockout models or antagonists (e.g., FP receptor antagonists) to confirm mechanism of action .

- Data Normalization : Express activity as fold-change relative to baseline, with triplicate technical replicates and ≥3 biological replicates .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 15(S)-Methyl-PGE2 methyl ester using design of experiments (DOE)?

- Methodological Answer :

- Taguchi Method : Apply orthogonal arrays (e.g., L9 array) to test variables like catalyst concentration, temperature, and reaction time. Prioritize parameters via ANOVA (e.g., catalyst concentration contributed 77.6% variance in methyl ester yield in analogous studies) .

- Response Surface Methodology (RSM) : Model non-linear interactions between factors (e.g., molar ratio vs. temperature) to identify optimal conditions .

- Validate predicted yields with confirmatory runs (n=5) and report confidence intervals .

Q. How should contradictory data on the metabolic stability of 15(S)-Methyl-PGE2 methyl ester be resolved?

- Methodological Answer :

- Source Analysis : Compare experimental conditions (e.g., liver microsome sources, incubation pH) across studies. Variability in CYP450 isoform activity may explain discrepancies .

- Meta-Analysis : Pool half-life (t) data using random-effects models to quantify heterogeneity (I statistic). Stratify by species (human vs. rodent) .

- In Silico Modeling : Use tools like GastroPlus to simulate pH-dependent ester hydrolysis and identify critical stability thresholds .

Q. What advanced imaging techniques can elucidate the subcellular localization of 15(S)-Methyl-PGE2 methyl ester in target tissues?

- Methodological Answer :

- Fluorescent Probes : Synthesize a BODIPY-labeled analog and track localization via confocal microscopy. Validate specificity with competitive binding assays .

- Autoradiography : Use H-labeled compound in tissue sections. Quantify signal density in regions of interest (ROIs) using ImageJ .

- Cryo-EM : Resolve membrane interaction dynamics at near-atomic resolution, focusing on lipid bilayer penetration .

Data Analysis and Reporting

Q. How can researchers statistically validate the potency of 15(S)-Methyl-PGE2 methyl ester across multiple assay platforms?

- Methodological Answer :

- Bland-Altman Plots : Compare EC values from fluorometric vs. radiometric assays to assess systematic bias .

- Multivariate Regression : Control for confounding variables (e.g., cell passage number, assay plate batch) using mixed-effects models .

- Minimum Significant Difference (MSD) : Calculate via Tukey’s HSD test for post hoc comparisons between treatment groups .

Q. What are the best practices for presenting synthetic yield and purity data in manuscripts?

- Methodological Answer :

- Tables : Include columns for batch ID, yield (%), purity (HPLC area%), and characterization methods (e.g., "NMR, LC-MS"). Use footnotes for outliers .

- Supplementary Materials : Provide raw chromatograms, NMR spectra, and MALDI-TOF traces in .zip files. Tag files with DOI-linked metadata .

- Error Reporting : Express variability as ±SEM (n≥3) and highlight batches excluded due to deviation (>2σ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.